molecular formula C20H16N4O5 B12476322 2-(benzylamino)-3,5-dinitro-N-phenylbenzamide

2-(benzylamino)-3,5-dinitro-N-phenylbenzamide

Cat. No.: B12476322
M. Wt: 392.4 g/mol
InChI Key: IVHFQFKHUZACAR-UHFFFAOYSA-N
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Description

2-(benzylamino)-3,5-dinitro-N-phenylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of benzylamino, dinitro, and phenylbenzamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-3,5-dinitro-N-phenylbenzamide typically involves multiple steps, including nitration, amination, and coupling reactions One common method starts with the nitration of a suitable benzene derivative to introduce nitro groups at the desired positionsFinally, the phenylbenzamide moiety is introduced via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-3,5-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield the corresponding amines, while substitution reactions can introduce various functional groups onto the benzylamino moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylamino)-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of nitro and benzylamino groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-3,5-dinitro-N-phenylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16N4O5

Molecular Weight

392.4 g/mol

IUPAC Name

2-(benzylamino)-3,5-dinitro-N-phenylbenzamide

InChI

InChI=1S/C20H16N4O5/c25-20(22-15-9-5-2-6-10-15)17-11-16(23(26)27)12-18(24(28)29)19(17)21-13-14-7-3-1-4-8-14/h1-12,21H,13H2,(H,22,25)

InChI Key

IVHFQFKHUZACAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=CC=C3

Origin of Product

United States

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